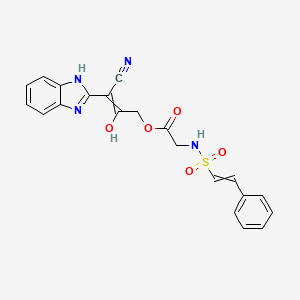

3-cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 2-(2-phenylethenesulfonamido)acetate

Description

Properties

IUPAC Name |

[3-(1H-benzimidazol-2-yl)-3-cyano-2-hydroxyprop-2-enyl] 2-(2-phenylethenylsulfonylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O5S/c22-12-16(21-24-17-8-4-5-9-18(17)25-21)19(26)14-30-20(27)13-23-31(28,29)11-10-15-6-2-1-3-7-15/h1-11,23,26H,13-14H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQZXROOERPAJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=C(C#N)C2=NC3=CC=CC=C3N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyano-3-(2,3-dihydro-1H-1,3-benzodiazol-2-ylidene)-2-oxopropyl 2-(2-phenylethenesulfonamido)acetate is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure, which includes a benzodiazole moiety and a cyano group, suggests significant potential for biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Molecular Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.43 g/mol. The structural features include:

- Benzodiazole Derivative : Imparts unique electronic properties.

- Cyano Group : Enhances electrophilic character, facilitating interactions with biological targets.

Biological Activity

Research indicates that compounds containing benzodiazole derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that similar benzodiazole derivatives possess significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of enzyme activity critical for bacterial survival.

- Anticancer Properties : Compounds with similar structures have been investigated for their cytotoxic effects on cancer cells. The interaction with specific enzymes and receptors involved in cell proliferation may lead to apoptosis in malignant cells .

- Enzyme Inhibition : The cyano group may facilitate binding to enzymes due to its electrophilic nature, potentially inhibiting key metabolic pathways in pathogens or cancer cells.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

- Cytotoxicity Studies : In vitro tests demonstrated that benzodiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, research on 2-amino-3-cyano-dihydroindol-5-ones highlighted their potential as cytotoxic agents against tumor cells .

- Antimicrobial Testing : Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria in laboratory settings.

The proposed mechanisms through which this compound exerts its biological effects include:

- Interaction with DNA : Some benzodiazole derivatives can intercalate into DNA structures, disrupting replication and transcription processes.

- Enzyme Targeting : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell growth and division.

Potential Applications

Given its promising biological activity, this compound has potential applications in:

- Pharmaceutical Development : Targeting bacterial infections and cancer treatment.

- Research Tools : As a probe for studying enzyme mechanisms or cellular processes.

Scientific Research Applications

Potential Applications

- Medicinal Chemistry: The compound's unique molecular structure indicates its potential use in the development of pharmaceuticals.

- Antimicrobial and Anticancer Research: Compounds with benzodiazole derivatives have demonstrated antimicrobial and anticancer properties, suggesting this compound may also possess such activities. Research into its biological activity could enhance its applicability in targeting cancer cells or bacterial infections because its structural features facilitate interaction with biological macromolecules.

Chemical Reactions

This compound can participate in several chemical reactions. Reactions involving this compound should be monitored using Thin-Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC) to assess progress and yield. The cyano group may facilitate binding to enzymes or receptors due to its electrophilic nature.

Other related compounds include:

Comparison with Similar Compounds

Key Observations :

Electronic Effects

- The cyano group in the target compound withdraws electron density, polarizing the benzodiazolylidene system, whereas the ethyl group in is electron-donating.

- The sulfonamido group’s electron-withdrawing nature may stabilize the ester linkage compared to carboxylic acids .

Crystallographic and Computational Analysis

- SHELX Refinement : The target compound’s structure would require SHELXL for handling complex torsional angles (e.g., sulfonamido rotation) and disorder modeling.

- Mercury Visualization : Comparative analysis of packing motifs (e.g., π-π stacking in benzodiazoles vs. hydrogen-bonding networks in oxadiazoles) can predict solubility and stability.

Research Findings and Implications

Antimicrobial Potential: The sulfonamido group aligns with known antibacterial sulfonamides , though the benzodiazolylidene core may reduce bioavailability compared to oxadiazoles.

Crystallographic Challenges : The compound’s size and flexibility necessitate advanced refinement tools (e.g., SHELXT ) for accurate structure determination.

Functional Group Synergy: The combination of cyano, ketone, and sulfonamido groups creates a multifunctional scaffold for drug design or materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.